2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
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Description
2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Cyclization Reactions : Research has shown that ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates react with 3-amino-5-hydroxypyrazole to form ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates under mild conditions. These compounds undergo further transformations based on the reaction conditions, illustrating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in cyclization reactions (Goryaeva et al., 2013).
Regioselective Multicomponent Condensations : A study described the regio- and chemoselective multicomponent synthesis of various hexahydro- and tetrahydropyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole. This work highlights the adaptability of reaction conditions (e.g., temperature, base presence) to steer the product formation toward different pyrazolo derivatives (Chebanov et al., 2008).
Synthesis of Polysubstituted Pyrazoles : Another approach developed 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols from 3-acyl-4,5-dihydrofurans, showcasing a general method for synthesizing pyrazole-substituted derivatives with potential bioactive properties (Chagarovskiy et al., 2016).
Regioselective Synthesis and Structural Analysis : The regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrated the precision in constructing pyrazolo[1,5-a]pyrimidine derivatives, further supported by NMR and X-ray structural analysis. This study underscores the significance of precise synthetic strategies in creating structurally defined pyrazolo derivatives (Aly et al., 2017).
Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized under ultrasound irradiation exhibited promising anti-inflammatory and anti-cancer activities. This finding highlights the potential therapeutic applications of pyrazolo[1,5-a]pyrimidine compounds and the benefits of green chemistry approaches in their synthesis (Kaping et al., 2016).
Properties
IUPAC Name |
2-[2-[[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-5-7-16(8-6-15)17-14-23-25-19(22-9-11-27-12-10-26)13-18(21(2,3)4)24-20(17)25/h5-8,13-14,22,26H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVTFDXPITCEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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